Pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Medicinal Chemistry Organic Synthesis Green Chemistry

Pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 1260851-17-9, C7H4N4, MW 144.13) is the unsubstituted core heterocycle with the critical 6-carbonitrile group. This 6-CN moiety is an indispensable hydrogen bond acceptor and electron-withdrawing group that drives target affinity (CHK1 IC50 100 nM) and enables regioselective derivatization impossible with non-cyano analogs. It is a validated pharmacophore for PIM-1/2 and CHK1 kinase inhibitor libraries, with derivatives showing selective cancer cell cytotoxicity (IC50 1.26–3.22 µM) and reduced toxicity to normal WI-38 fibroblasts. Supplied at ≥98% purity; ideal for oncology SAR and lead optimization.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
CAS No. 1260851-17-9
Cat. No. B1446662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidine-6-carbonitrile
CAS1260851-17-9
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=C2N=CC(=CN2N=C1)C#N
InChIInChI=1S/C7H4N4/c8-3-6-4-9-7-1-2-10-11(7)5-6/h1-2,4-5H
InChIKeyCAJZIMCVNPNPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 1260851-17-9) Procurement Overview: A Versatile Heterocyclic Scaffold


Pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 1260851-17-9, C7H4N4, MW 144.13) is a core heterocyclic scaffold, featuring a fused pyrazole and pyrimidine ring with a reactive carbonitrile group at the 6-position . This unsubstituted framework serves as a crucial intermediate, valued in medicinal chemistry for its role as a protein kinase inhibitor (PKI) pharmacophore, which is central to targeted cancer therapy research [1].

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails: The Critical Role of the 6-Carbonitrile Group


Substituting pyrazolo[1,5-a]pyrimidine-6-carbonitrile (1260851-17-9) with a closely related pyrazolo[1,5-a]pyrimidine lacking the 6-carbonitrile group is not chemically equivalent and will likely lead to project failure. The 6-cyano group is not a passive substituent; it functions as an essential hydrogen bond acceptor (HBA) and electron-withdrawing group (EWG) that dictates both molecular recognition and synthetic reactivity [1]. For instance, in Checkpoint Kinase 1 (CHK1) inhibitor programs, introduction of this group sharply increased target affinity . Furthermore, the 6-carbonitrile is a key synthetic handle enabling regioselective modifications that are impossible with unsubstituted or differently substituted analogs, directly impacting the accessible chemical space for lead optimization [2].

Quantitative Differentiation Guide for Pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 1260851-17-9)


Superior Synthesis Efficiency: Catalyst-Free, One-Pot Domino Construction

Derivatives of pyrazolo[1,5-a]pyrimidine-6-carbonitrile can be synthesized with high efficiency using a catalyst-free, one-pot, three-component domino reaction. This protocol yields 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles in high yields under reflux conditions without any catalyst, contrasting with the more complex, multi-step syntheses often required for similar heterocyclic cores [1].

Medicinal Chemistry Organic Synthesis Green Chemistry

Enhanced Potency in PIM Kinase Inhibition: Sub-nanomolar Activity from 6-Carbonitrile Scaffold

Derivatives based on the pyrazolo[1,5-a]pyrimidine-6-carbonitrile scaffold demonstrate potent, sub-micromolar inhibition of PIM-1 and PIM-2 kinases. Specifically, compound 5j (2,5-diamino-7-(4-hydroxy-3-methoxyphenyl)-3-(p-tolyldiazenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile) inhibited PIM-1 with an IC50 of 0.158 µM and PIM-2 with an IC50 of 0.297 µM, showing superior potency to the broad-spectrum kinase inhibitor staurosporine, which had IC50 values of 0.294 µM and 0.477 µM, respectively [1].

Cancer Therapeutics Kinase Inhibition PIM Kinase Apoptosis

High Therapeutic Index: Selective Cytotoxicity of a 6-Carbonitrile Derivative

The 6-carbonitrile derivative 5j exhibits a favorable therapeutic window by combining potent anticancer activity (IC50 range: 1.26–3.22 µM against HCT-116, Hep-G2, and MCF-7 cells) with significantly lower toxicity towards normal WI-38 fibroblasts [1]. This dual profile suggests a higher selectivity for malignant cells compared to normal cells, a critical factor that distinguishes promising drug candidates from more broadly cytotoxic agents.

Cancer Therapeutics Cytotoxicity Selectivity Index Drug Safety

Dual CDK2/CHK1 Inhibition from a Pyrazolo[1,5-a]pyrimidine-6-carbonitrile Core

The pyrazolo[1,5-a]pyrimidine-6-carbonitrile core can be elaborated to yield potent, dual inhibitors of cyclin-dependent kinase 2 (CDK2) and checkpoint kinase 1 (CHK1). A derivative, 7-amino-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile, showed an IC50 of 100 nM against CHK1 and 1700 nM against CDK2/Cyclin A [1].

Kinase Inhibition Cell Cycle DNA Damage Response Drug Discovery

Key Application Scenarios for Pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 1260851-17-9) in R&D


Accelerating Kinase Inhibitor Lead Generation for Oncology Programs

Pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a premier starting material for constructing focused libraries of kinase inhibitors. Its validated activity against high-value targets like PIM-1/2 (IC50 as low as 0.158 µM) and CHK1 (IC50 100 nM) makes it a strategic choice for oncology programs seeking to quickly establish SAR and identify potent leads [1]. The availability of efficient, catalyst-free synthetic routes to diverse derivatives further accelerates this process [2].

Building Focused Libraries for Structure-Activity Relationship (SAR) Studies

The 6-carbonitrile core is an ideal platform for systematic SAR exploration. As demonstrated in studies identifying PIM kinase inhibitors, modifications at the 2, 5, and 7 positions of the pyrazolo[1,5-a]pyrimidine ring yield compounds with a wide range of potencies (e.g., anticancer IC50 from 1.26–3.22 µM for the most active analogs) [3]. This tunability allows medicinal chemists to finely control potency, selectivity, and physicochemical properties, making it a valuable tool for lead optimization [1].

Designing Safer Chemotherapeutics with a Favorable Selectivity Index

For projects where improving the therapeutic window is a primary goal, this scaffold offers a demonstrable advantage. Derivatives like compound 5j have shown potent cytotoxicity against multiple cancer cell lines while exhibiting lower toxicity towards normal WI-38 fibroblasts [3]. This inherent selectivity profile positions pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives as candidates for developing next-generation chemotherapeutics with the potential for reduced off-target effects and improved patient tolerability [1].

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